molecular formula C9H9N3 B1595830 2,8-Quinolinediamine CAS No. 7508-76-1

2,8-Quinolinediamine

Cat. No. B1595830
CAS RN: 7508-76-1
M. Wt: 159.19 g/mol
InChI Key: OGFWMRDQOJXAGW-UHFFFAOYSA-N
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Description

2,8-Quinolinediamine is a chemical compound . It is used for experimental and research purposes .


Synthesis Analysis

The synthesis of quinolines or quinolin-8-amines from N-propargyl aniline derivatives has been reported . The process involves intramolecular main group metal Lewis acid catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines . Another method involves the use of α,β-unsaturated aldehydes .


Molecular Structure Analysis

The molecular formula of 2,8-Quinolinediamine is C9H9N3 . The structure elucidation of methylquinolines by 1-D 1H NMR spectroscopy using vicinal and long-range coupling constant values is inadequate for complete assignment .


Chemical Reactions Analysis

Quinoline and its derivatives have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . The main function of TGA is the monitoring of the thermal stability of a material by recording the change in mass of the sample with respect to temperature .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,8-Quinolinediamine can be found on various chemical databases .

Safety And Hazards

The safety data sheet for similar compounds suggests that they are toxic if swallowed and may cause skin and eye irritation . It is recommended to use personal protective equipment as required and to wash face, hands, and any exposed skin thoroughly after handling .

properties

IUPAC Name

quinoline-2,8-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c10-7-3-1-2-6-4-5-8(11)12-9(6)7/h1-5H,10H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGFWMRDQOJXAGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N)N=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00323746
Record name 2,8-Quinolinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00323746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,8-Quinolinediamine

CAS RN

7508-76-1
Record name 7508-76-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404778
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,8-Quinolinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00323746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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